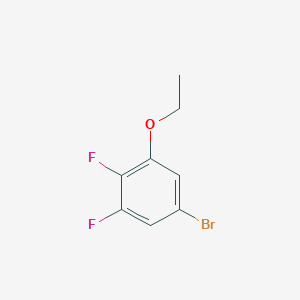

5-Bromo-1-ethoxy-2,3-difluorobenzene

説明

5-Bromo-1-ethoxy-2,3-difluorobenzene (CAS 115467-04-4, molecular formula C₈H₆BrF₂O) is a halogenated aromatic compound featuring a bromine atom at the 5-position, an ethoxy group (-OCH₂CH₃) at the 1-position, and fluorine atoms at the 2- and 3-positions. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals, agrochemicals, and materials science . Its ethoxy group enhances solubility in organic solvents compared to non-ethoxy analogs, while the bromine atom serves as a reactive site for further functionalization. Commercial suppliers list it with a purity of ≥99%, packaged in industrial-grade quantities (e.g., 25 kg/drum) .

特性

IUPAC Name |

5-bromo-1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBWRBQWZTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611764 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204654-92-2 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The preparation of 5-Bromo-1-ethoxy-2,3-difluorobenzene typically involves chemical synthesis. One common method is the reaction of 2,3-difluorobenzene with bromoethanol under basic conditions to produce the target compound . This process involves electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

5-Bromo-1-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions: Typical reagents used in these reactions include bromine, bromoethanol, and various bases.

科学的研究の応用

5-Bromo-1-ethoxy-2,3-difluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology and Medicine: This compound is utilized in the development of pharmaceuticals and in the study of biological pathways.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of 5-Bromo-1-ethoxy-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or materials science.

類似化合物との比較

Structural and Physical Properties

The following table summarizes key structural and physical properties of 5-bromo-1-ethoxy-2,3-difluorobenzene and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 5-Bromo-1-ethoxy-2,3-difluorobenzene | 115467-04-4 | C₈H₆BrF₂O | 247.04 | Not reported | Br, -OCH₂CH₃, 2×F |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.98 | 234 | Br, 2×F |

| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | C₆H₂Br₂F₂ | 271.90 | Not reported | 2×Br, 2×F |

| 5-Bromo-1-chloro-2,3-difluorobenzene | 1060813-07-1 | C₆H₂BrClF₂ | 227.43 | Not reported | Br, Cl, 2×F |

| 4-Ethoxy-3,5-difluorobenzyl bromide | 1017779-38-2 | C₉H₉BrF₂O | 251.07 | Not reported | Br (benzyl), -OCH₂CH₃, 2×F |

Key Observations :

- The ethoxy group in 5-bromo-1-ethoxy-2,3-difluorobenzene increases its molecular weight compared to non-ethoxy analogs like 1-bromo-2,3-difluorobenzene .

- The di-bromo derivative (1,4-dibromo-2,3-difluorobenzene) has a higher molecular weight (271.90 g/mol) but lacks the ethoxy group, reducing its polarity .

生物活性

5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structure, characterized by a bromine atom, an ethoxy group, and two fluorine atoms attached to a benzene ring, contributes to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

The molecular formula of 5-Bromo-1-ethoxy-2,3-difluorobenzene is C8H8BrF2O. The compound's structure allows for electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and fluorine substituents. The synthesis typically involves:

- Electrophilic Aromatic Substitution : The compound can be synthesized through reactions that introduce the ethoxy group and bromine onto the benzene ring.

- Fluorination : The difluorination process can be achieved using fluorinating agents under controlled conditions.

Biological Activities

5-Bromo-1-ethoxy-2,3-difluorobenzene exhibits a range of biological activities that are primarily derived from its derivatives. These activities include:

- Antimicrobial Activity : Several derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Research indicates that compounds related to 5-Bromo-1-ethoxy-2,3-difluorobenzene may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antidiabetic Effects : Some studies have highlighted the potential of related compounds as inhibitors of α-glucosidase, which may aid in managing diabetes by controlling blood sugar levels.

The biological activity of 5-Bromo-1-ethoxy-2,3-difluorobenzene is largely attributed to its ability to undergo electrophilic substitution reactions. The presence of bromine and fluorine enhances the compound's reactivity, allowing it to interact with biological targets effectively. The specific pathways and molecular targets are still under investigation but may involve:

- Inhibition of Enzymatic Activity : For instance, derivatives have been evaluated for their ability to inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism.

- Interaction with Cellular Receptors : Some derivatives may bind selectively to certain receptors involved in cancer progression or metabolic regulation .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various derivatives synthesized from 5-Bromo-1-ethoxy-2,3-difluorobenzene. In vitro assays demonstrated that several compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 μM to 30 μM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value as low as 15 μg/mL against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-1-ethoxy-2,3-difluorobenzene | C8H8BrF2O | Contains ethoxy group; potential pharmaceutical applications |

| 5-Bromo-1-methoxy-2,3-difluorobenzene | C8H8BrF2O | Similar structure but with a methoxy group |

| 5-Bromo-1-fluoro-2,3-difluorobenzene | C7H4BrF3 | Lacks ethoxy group; enhanced reactivity |

| 4-Bromo-1-fluoro-2-methoxybenzene | C8H8BrF | Different positioning affects reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。